Koenigine

概要

説明

This compound is known for its diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities . Koenigine is one of the many bioactive compounds that contribute to the medicinal value of Murraya koenigii.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of koenigine involves several steps, starting from simple aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the carbazole ring structure. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of Murraya koenigii leaves. The leaves are dried and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: Koenigine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

科学的研究の応用

Phytochemical Properties

Koenigine is one of several bioactive compounds found in Murraya koenigii, known for its significant antioxidant properties. It exhibits a high degree of radical-scavenging ability, which is crucial in combating oxidative stress-related diseases .

Antioxidant Activity

This compound demonstrates potent antioxidant effects, contributing to its protective role against oxidative stress. Studies indicate that extracts containing this compound can restore antioxidant parameters in animal models subjected to oxidative damage .

Anticancer Potential

Research has shown that this compound possesses cytotoxic effects against various cancer cell lines, including human leukemia HL-60 cells. It induces apoptosis and disrupts mitochondrial membrane potential, making it a candidate for cancer therapy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HL-60 | 14.4 | Induction of apoptosis |

| A549 | 12.5 | Mitochondrial disruption |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of Parkinson's disease. It demonstrated significant improvements in behavioral and locomotor activities in rats treated with neurotoxins . The compound's ability to modulate acetylcholine levels and reduce neuroinflammation suggests its potential as a treatment for neurodegenerative disorders .

Table 2: Neuroprotective Effects of this compound

| Treatment Model | Dosage (mg/kg) | Observed Effect |

|---|---|---|

| Aluminum-treated rats | 100-400 | Restoration of antioxidant parameters |

| Scopolamine-induced amnesia | 0.4 | Improved memory scores |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Streptococcus mutans, a bacteria associated with dental caries. Molecular docking studies have indicated strong binding affinity to the glycosyltransferase protein involved in bacterial biofilm formation .

Table 3: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| S. mutans | 25 µg/mL | Inhibition of biofilm formation |

Gastrointestinal Health

This compound has shown efficacy in alleviating gastrointestinal issues, such as diarrhea induced by castor oil in animal models. It significantly reduced gastrointestinal motility, indicating potential use as an antidiarrheal agent .

Anti-inflammatory Properties

The compound has been identified as having anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β . This makes this compound a candidate for treating inflammatory conditions.

作用機序

Koenigine exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Antibacterial Activity: It disrupts bacterial cell walls and inhibits the synthesis of essential proteins, leading to bacterial cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

類似化合物との比較

Koenigine is unique among carbazole alkaloids due to its specific bioactive properties. Similar compounds include:

Mahanimbine: Another carbazole alkaloid found in Murraya koenigii with similar antioxidant and anticancer properties.

Murrayanine: Known for its antibacterial and anti-inflammatory activities.

Girinimbine: Exhibits anticancer and anti-inflammatory effects.

This compound stands out due to its potent antioxidant and antibacterial activities, making it a valuable compound for further research and development .

生物活性

Koenigine, a phytochemical derived from the leaves of Murraya koenigii, has garnered attention in recent years due to its diverse biological activities. This article delves into the pharmacological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

This compound is classified as a carbazole alkaloid, which is a prominent group of compounds found in M. koenigii. The structural characteristics of this compound contribute significantly to its biological activity. The following table summarizes key chemical properties associated with this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N |

| Molecular Weight | 199.21 g/mol |

| Solubility | Moderately water-soluble |

| Lipinski Rule Compliance | Yes |

Anticancer Activity

This compound has been shown to exhibit significant anticancer properties. A study highlighted its inhibitory effects on various cancer cell lines, including:

- HL-60 Cells : this compound demonstrated cytotoxicity with an IC50 value of 19.01 μM.

- MCF7 Breast Cancer Cells : Inhibition of cell proliferation was observed, indicating potential therapeutic applications in breast cancer treatment.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapies .

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties, particularly in models of neurodegenerative diseases. In a study involving aluminum-treated rats, administration of M. koenigii leaf extract (which contains this compound) restored antioxidant parameters and improved cognitive functions. The following table summarizes the neuroprotective effects observed:

| Treatment Group | Dose (mg/kg) | Behavioral Improvement | Antioxidant Parameters |

|---|---|---|---|

| Control | N/A | Baseline | Low |

| Extract | 100 | Significant | Restored |

| Extract | 200 | Significant | Restored |

| Extract | 400 | Highly Significant | Restored |

These findings suggest that the antioxidant properties of this compound may play a pivotal role in mitigating oxidative stress linked to neurodegeneration .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. In vivo studies utilizing carrageenan-induced paw edema models demonstrated significant reduction in inflammation markers following treatment with M. koenigii extracts containing this compound. The compound's ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α further supports its anti-inflammatory potential .

Molecular Docking Studies

Recent in silico studies have provided insights into the binding affinity and interaction mechanisms of this compound with various biological targets. The molecular docking analysis indicated that this compound acts as an inhibitor of hypoxia-inducible factor-1α (HIF1A), which is crucial in angiogenesis and cancer progression. The following table summarizes the predicted biological activities based on molecular docking results:

| Compound | Pa | Pi | Activity |

|---|---|---|---|

| This compound | 0.844 | 0.009 | HIF1A expression inhibitor |

| Koenicine | 0.798 | 0.012 | HIF1A expression inhibitor |

The values indicate a high probability of activity (Pa) and low probability of inactivity (Pi), suggesting that both compounds are promising candidates for further pharmacological exploration .

特性

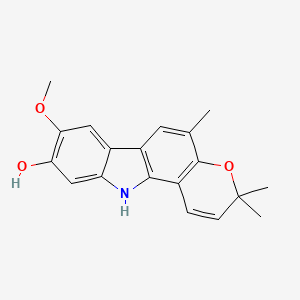

IUPAC Name |

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZZOTXCAIDYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170207 | |

| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Koenigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28513-33-9 | |

| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28513-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Koenigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | Koenigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。